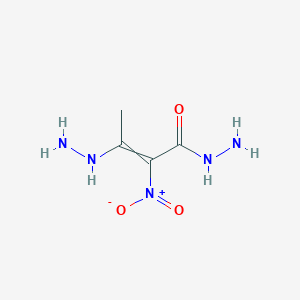

3-Hydrazinyl-2-nitrobut-2-enehydrazide

Description

Properties

CAS No. |

62772-83-2 |

|---|---|

Molecular Formula |

C4H9N5O3 |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

3-hydrazinyl-2-nitrobut-2-enehydrazide |

InChI |

InChI=1S/C4H9N5O3/c1-2(7-5)3(9(11)12)4(10)8-6/h7H,5-6H2,1H3,(H,8,10) |

InChI Key |

COCIMMBMYGTOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)NN)[N+](=O)[O-])NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-hydrazinyl-2-nitrobut-2-enehydrazide with structurally or functionally related hydrazide and nitro-containing compounds, focusing on synthesis, reactivity, and biological properties.

Structural Analogues

2.1.1. 6-Ethoxy-2-hydrazinyl-3-nitropyridine (Compound 1, )

- Structure : A pyridine derivative with ethoxy, hydrazinyl, and nitro groups.

- Synthesis: Prepared via nucleophilic substitution of 2-chloro-6-ethoxy-3-nitropyridine with hydrazine in ethanol .

- Comparison: Unlike the aliphatic backbone of 3-hydrazinyl-2-nitrobut-2-enehydrazide, this compound features an aromatic pyridine core.

2.1.2. 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide ()

- Structure : A naphthohydrazide with nitro and hydroxyl substituents.

- Synthesis : Condensation of 3-hydroxy-2-naphthohydrazide with 5-hydroxy-2-nitrobenzaldehyde.

- Comparison : The nitro group in this compound is part of a benzylidene moiety, enabling conjugation with the hydrazone linkage. This contrasts with the aliphatic nitroalkene in 3-hydrazinyl-2-nitrobut-2-enehydrazide, which may exhibit distinct electronic effects and hydrogen-bonding capabilities .

Functional Analogues

2.2.1. 4-(3-Nitrophenyl)thiazol-2-ylhydrazones ()

- Structure : Thiazole-hydrazone hybrids with a 3-nitrophenyl group.

- Biological Activity: Demonstrated potent antioxidant activity (IC₅₀ = 1.2–3.8 µM in DPPH assays) and selective inhibition of human monoamine oxidase B (hMAO-B, IC₅₀ = 0.89 µM for Compound 20).

- Comparison : The nitro group in these compounds enhances electron-withdrawing effects, stabilizing the hydrazone moiety. Similar nitro-hydrazide interactions in 3-hydrazinyl-2-nitrobut-2-enehydrazide may confer comparable bioactivity, though the absence of an aromatic heterocycle (e.g., thiazole) could reduce target specificity .

2.2.2. 3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide ()

- Structure : A benzamide-hydrazide hybrid with chloro and phenylbutenylidene substituents.

- Molecular Weight : 413.87 g/mol (vs. estimated ~215 g/mol for 3-hydrazinyl-2-nitrobut-2-enehydrazide).

- The nitro group in 3-hydrazinyl-2-nitrobut-2-enehydrazide may instead favor polar interactions .

Table 1: Key Properties of Comparable Compounds

Preparation Methods

Regioselectivity Considerations

Regioselectivity in copper-catalyzed couplings is influenced by steric and electronic factors. In the arylation of N-Boc hydrazine, para-substituted aryl iodides favor N-arylation, while ortho-substituted substrates may shift selectivity toward N′-arylation. For nitroalkene systems, the electron-withdrawing nitro group could direct coupling to the less hindered hydrazinyl nitrogen, necessitating careful optimization of protecting groups (e.g., Boc or Cbz).

Palladium-Catalyzed Monoarylation of Hydrazines

Palladium catalysts offer complementary pathways for constructing N–N bonds. Huang et al. (2020) reported the monoarylation of arylhydrazines with aryl tosylates using Pd(OAc)₂ and Xantphos, yielding N-arylhydrazines in moderate to high yields. Adapting this method, 2-nitrobut-2-enehydrazide could be synthesized via sequential arylation and nitration. For instance, palladium-catalyzed coupling of tert-butyl hydrazinecarboxylate with a nitroalkene-containing aryl halide, followed by deprotection and hydrazide formation, might afford the target compound.

Substrate Compatibility

Aryl tosylates and bromides are preferred electrophiles due to their stability and reactivity under palladium catalysis. However, nitro groups may necessitate milder conditions to avoid reduction. Ligand selection (e.g., biphenyl phosphines) can enhance selectivity for monoarylation over diarylation, critical for preserving the hydrazinyl moiety.

Nitroalkene Synthesis and Hydrazine Addition

The direct functionalization of nitroalkenes with hydrazines represents a straightforward route. Li et al. (2023) demonstrated light-promoted nickel-catalyzed C–N coupling, enabling the formation of hydrazide derivatives from aryl halides and hydrazines. For 3-hydrazinyl-2-nitrobut-2-enehydrazide, a nitroalkene precursor (e.g., 2-nitrobut-2-ene) could undergo aza-Michael addition with hydrazine, followed by oxidation to install the hydrazide group.

Aza-Michael Reaction Optimization

The electron-deficient nature of nitroalkenes facilitates nucleophilic attack by hydrazine. Polar aprotic solvents (e.g., DMF or THF) and mild bases (e.g., Et₃N) favor conjugate addition, while temperature control (0–25°C) prevents over-reaction. Post-addition oxidation with MnO₂ or IBX could convert the resulting secondary amine to a hydrazide.

Hydrazinolysis of Nitro-Containing Esters

Hydrazinolysis of activated esters or amides is a classical route to hydrazides. Zhao et al. (2010) utilized this method for synthesizing nolatrexed dihydrochloride, wherein methyl esters react with hydrazine hydrate. Applying this strategy, methyl 2-nitrobut-2-enoate could undergo hydrazinolysis to yield 2-nitrobut-2-enehydrazide, followed by hydrazine substitution at the α-position to install the hydrazinyl group.

Reaction Conditions and Yields

Hydrazinolysis typically proceeds in ethanol or methanol under reflux, with yields exceeding 70% for simple hydrazides. For nitro-containing substrates, steric hindrance may necessitate prolonged reaction times (12–24 h) and excess hydrazine (3–5 equiv).

Oxidative N–N Coupling Approaches

Recent advances in N–N bond formation via desulfurdioxidative coupling offer innovative pathways. Li et al. (2024) reported the coupling of N-arylhydroxylamines with N-sulfinylanilines under mild conditions, yielding unsymmetric hydrazines. For 3-hydrazinyl-2-nitrobut-2-enehydrazide, a similar strategy could couple a nitroalkene-bearing hydroxylamine with a hydrazide sulfinyl precursor, followed by oxidation to install the nitro group.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed | CuI, Cs₂CO₃ | DMSO, 80–100°C | 60–75 | Broad substrate scope | Sensitive to steric hindrance |

| Palladium-catalyzed | Pd(OAc)₂, Xantphos | Toluene, 100°C | 50–70 | High selectivity for monoarylation | Requires inert atmosphere |

| Aza-Michael addition | None | THF, 0–25°C | 65–80 | No metal catalyst | Limited to electron-deficient alkenes |

| Hydrazinolysis | Hydrazine hydrate | EtOH, reflux | 70–85 | Simple setup | Long reaction times |

| Oxidative coupling | I₂, DMSO | RT, aerobic | 55–65 | Mild conditions | Requires pre-functionalized substrates |

Q & A

Basic: What are the standard protocols for synthesizing 3-Hydrazinyl-2-nitrobut-2-enehydrazide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from hydrazine derivatives and nitroalkene precursors. Key steps include:

- Condensation reactions under controlled temperatures (60–100°C) using polar aprotic solvents like DMF or DMSO to enhance reactant solubility .

- Nitro-group stabilization via pH adjustment (neutral to mildly acidic) to prevent premature decomposition .

- Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Optimization requires systematic variation of: - Solvent polarity to balance reactivity and solubility .

- Reaction time (4–12 hrs) monitored by TLC or HPLC to avoid side products like over-nitrated derivatives .

Basic: Which characterization techniques are essential for confirming the structure of 3-Hydrazinyl-2-nitrobut-2-enehydrazide?

Core methods include:

- NMR spectroscopy :

- ¹H NMR to identify hydrazinyl (–NH–NH₂) and nitrobutene protons (δ 6.5–8.0 ppm for aromatic/olefinic regions) .

- ¹³C NMR to confirm carbonyl (C=O, ~170 ppm) and nitro (C–NO₂, ~140 ppm) groups .

- Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns matching theoretical calculations .

- Infrared spectroscopy (IR) to detect N–H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths and angles, especially for nitrobutene geometry .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?

Contradictions often arise from:

- Tautomerism : Hydrazone ↔ azo tautomeric shifts can produce variable NMR signals. Use variable-temperature NMR to track dynamic equilibria .

- Impurity interference : Compare experimental HRMS with computational predictions (Gaussian or ORCA) to identify unaccounted fragments .

- Crystallographic disorder : If X-ray data shows ambiguous electron density, employ SHELXD for phase refinement or re-crystallize in alternative solvents .

Advanced: What role do hydrogen-bonding patterns play in the crystallographic stability of 3-Hydrazinyl-2-nitrobut-2-enehydrazide?

The compound’s stability in solid-state relies on:

- Intermolecular N–H···O/N hydrogen bonds between hydrazinyl donors and nitro/amide acceptors, forming 2D sheets or 3D networks .

- Graph-set analysis (e.g., Etter’s rules) to classify motifs like rings, which enhance lattice cohesion .

- Thermogravimetric analysis (TGA) to correlate decomposition temperatures with hydrogen-bond density .

Advanced: How can computational modeling predict the reactivity of 3-Hydrazinyl-2-nitrobut-2-enehydrazide in novel reactions?

- DFT calculations (B3LYP/6-311++G**):

- Map electrostatic potential surfaces to identify nucleophilic (hydrazinyl) and electrophilic (nitro) sites .

- Simulate transition states for nitro-group reductions or cycloadditions .

- Molecular docking : Predict bioactivity by modeling interactions with enzyme active sites (e.g., nitroreductases) .

- MD simulations : Assess solvation effects in polar vs. nonpolar solvents to guide synthetic conditions .

Safety and Handling: What protocols mitigate risks during experimental work with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.